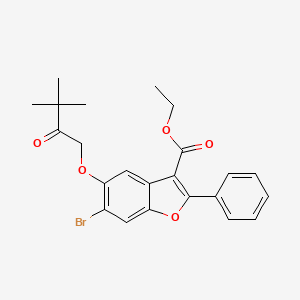

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a bromine atom, and various functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving phenol derivatives and

Activité Biologique

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate (CAS Number: 308296-07-3) is a synthetic compound belonging to the benzofuran family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a molecular formula of C23H23BrO5 and a molecular weight of 455.33 g/mol. The structure features a benzofuran core with various substituents that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23BrO5 |

| Molecular Weight | 455.33 g/mol |

| CAS Number | 308296-07-3 |

| Solubility | Soluble in organic solvents |

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. Molecular docking studies indicated that this compound exhibits strong binding affinities with key viral proteins, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, one study reported a binding energy of −7.62 kcal mol against RdRp, suggesting a significant potential for inhibiting viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study involving various benzofuran derivatives found that certain modifications to the benzofuran structure could enhance cytotoxicity against cancer cell lines. This compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Viral Proteins : The compound binds to viral proteins essential for replication.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells.

- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties that contribute to its protective effects against cellular damage.

Study on Antiviral Activity

In a recent study published in PubMed, researchers synthesized various benzofuran derivatives and evaluated their antiviral efficacy against SARS-CoV-2. This compound was among the most potent compounds identified, demonstrating significant inhibition of viral replication in vitro .

Study on Anticancer Effects

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, underscoring its potential as a therapeutic agent in oncology .

ADMET Analysis

An important aspect of drug development is assessing pharmacokinetic properties through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Preliminary ADMET studies on this compound suggest favorable absorption characteristics and low toxicity profiles. The compound's ability to cross the blood-brain barrier (BBB) was also evaluated, indicating potential central nervous system activity .

Table 2: ADMET Profile Summary

| Parameter | Result |

|---|---|

| Absorption | Good |

| Blood-Brain Barrier Penetration | Yes |

| Toxicity | Low |

Propriétés

IUPAC Name |

ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrO5/c1-5-27-22(26)20-15-11-18(28-13-19(25)23(2,3)4)16(24)12-17(15)29-21(20)14-9-7-6-8-10-14/h6-12H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZSEDLUXADKCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C(C)(C)C)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.